

Comparative Stability of N-Nitroso-Furosemide: A Guide Based on Stressed Degradation Studies

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Compound of Interest

Compound Name: *N-nitroso-furosemide*

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This guide provides a comparative analysis of the stability of **N-nitroso-furosemide** under various stress conditions. Due to the limited availability of direct stability studies on **N-nitroso-furosemide**, this comparison leverages extensive data from forced degradation studies of its parent compound, furosemide. The stability of furosemide provides critical insights into the potential degradation pathways and susceptible conditions for its N-nitroso derivative.

Furosemide, a potent loop diuretic, is a secondary amine, which creates the potential for the formation of **N-nitroso-furosemide**, a nitrosamine drug substance-related impurity (NDSRI).^[1]^[2] NDSRIs are a class of compounds that are of significant concern due to their potential carcinogenic properties.^[2]^[3] Regulatory agencies worldwide require stringent control and monitoring of these impurities in pharmaceutical products.^[3] Understanding the stability of **N-nitroso-furosemide** is therefore crucial for ensuring the safety and quality of furosemide-containing medicines.

Comparative Stability Under Stress Conditions

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of a drug substance. While specific quantitative data on the forced degradation of **N-nitroso-furosemide** is not readily available in the public domain, the behavior of furosemide under stress provides a valuable surrogate for anticipating its stability profile.

Summary of Furosemide Forced Degradation Studies

The following table summarizes the typical outcomes of forced degradation studies on furosemide under various stress conditions. These conditions are designed to accelerate the degradation process and reveal potential degradation pathways.

| Stress Condition | Reagents and Conditions | Observed Degradation of Furosemide | Potential Implications for N-Nitroso-Furosemide |
|-------------------|---|---|--|
| Acidic Hydrolysis | 0.1M HCl at 80°C for 6 hours | Significant degradation observed. | The nitroso group is known to be labile under acidic conditions, potentially leading to denitrosation and degradation of the parent furosemide molecule. |
| Basic Hydrolysis | 0.1M NaOH at 80°C for 6 hours | Significant degradation observed. | The furosemide backbone is susceptible to degradation, and the N-nitroso moiety may also be affected by basic conditions. |
| Oxidative Stress | 30% v/v H ₂ O ₂ at 80°C for 6 hours | Significant degradation observed. | N-nitroso compounds can be susceptible to oxidation, which could lead to a different degradation profile compared to furosemide. |
| Thermal Stress | Heat | Generally stable, but degradation can occur at elevated temperatures. | The stability of N-nitroso-furosemide at various temperatures needs to be determined to ensure appropriate storage conditions. |

| | | | |
|-------------------|-------------------|---|---|
| Photolytic Stress | Exposure to light | Furosemide is known to be light-sensitive, leading to photodecomposition. [4] | The presence of the nitroso group may alter the photolytic degradation pathway of the molecule. |
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Experimental Protocols

Detailed and robust experimental protocols are fundamental to accurately assessing the stability of a drug substance. The following methodologies are based on established forced degradation studies for furosemide and are recommended for evaluating the stability of **N-nitroso-furosemide**.

Sample Preparation

- **N-Nitroso-Furosemide Stock Solution:** A stock solution of **N-nitroso-furosemide** should be prepared by accurately weighing and dissolving the compound in a suitable solvent, such as methanol.[1] Subsequent dilutions are made using a mixture of methanol and water (e.g., 50:50 v/v).[1]
- **Furosemide Stock Solution:** For comparative purposes, a stock solution of furosemide is prepared in a similar manner.

Forced Degradation (Stress Testing) Protocol

The following conditions are recommended for stress testing:

- **Acidic Condition:** The drug solution is treated with 0.1M hydrochloric acid and heated at a controlled temperature (e.g., 80°C) for a defined period (e.g., 6 hours).[5] The sample is then neutralized before analysis.
- **Basic Condition:** The drug solution is treated with 0.1M sodium hydroxide and heated under the same conditions as the acidic stress test.[5] The sample is subsequently neutralized.
- **Oxidative Condition:** The drug solution is treated with 30% hydrogen peroxide and heated. To avoid the influence of light, this study should be conducted in the dark.

- **Thermal Condition:** The drug solution is exposed to dry heat at a specified temperature over a set duration.
- **Photolytic Condition:** The drug solution is exposed to a calibrated light source (e.g., UV or fluorescent light) for a specific period. A control sample should be kept in the dark to differentiate between thermal and light-induced degradation.

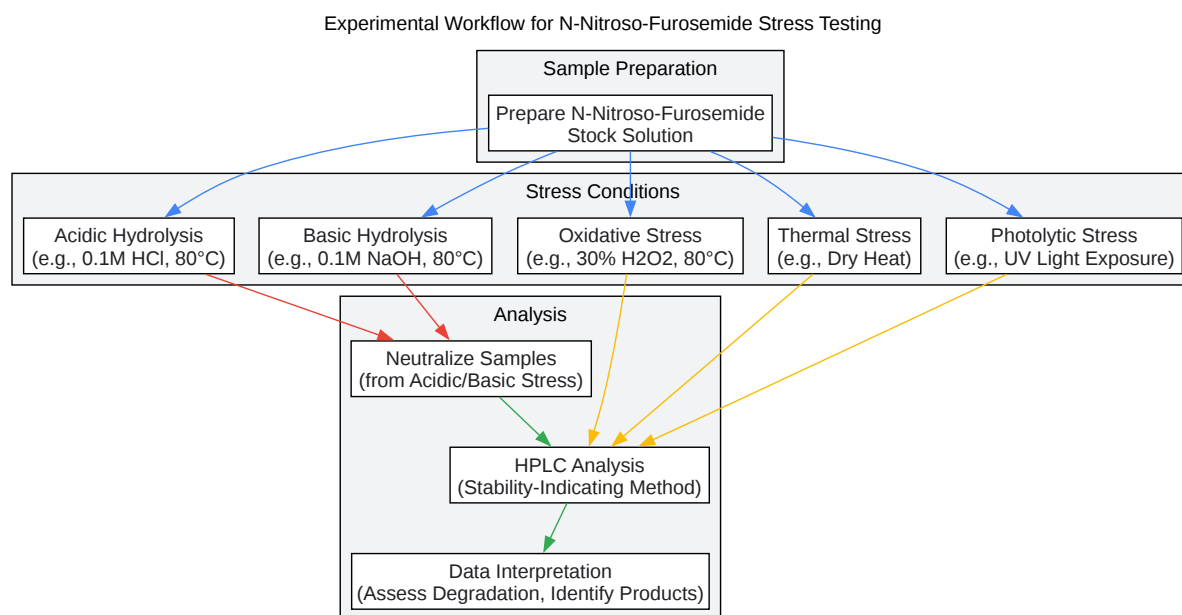
Analytical Method

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.^[6]

- **Instrumentation:** A standard HPLC system equipped with a UV detector is suitable.^[6]
- **Column:** A C18 column is often used for the separation of furosemide and related compounds.
- **Mobile Phase:** The composition of the mobile phase should be optimized to achieve good separation of all peaks.
- **Detection:** The wavelength for detection should be selected to ensure adequate sensitivity for both the parent compound and all potential degradation products.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies on **N-nitroso-furosemide**.



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Caption: Workflow for forced degradation testing of **N-nitroso-furosemide**.

Conclusion

While direct, comprehensive stability data for **N-nitroso-furosemide** under various stress conditions is limited, the extensive information available for furosemide provides a strong foundation for predicting its stability profile. The experimental protocols outlined in this guide offer a robust framework for conducting detailed stability studies on **N-nitroso-furosemide**. Such studies are imperative to ensure the quality and safety of furosemide drug products by

controlling the levels of this potentially carcinogenic impurity. Further research focusing specifically on the degradation kinetics and pathways of **N-nitroso-furosemide** is highly encouraged to fill the current knowledge gap.

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